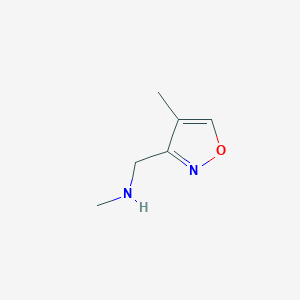![molecular formula C24H24ClF3N4O B13531101 N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide](/img/structure/B13531101.png)
N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide is a complex organic compound with a molecular formula of C24H24ClF3N4O This compound is notable for its unique structure, which includes a quinoline ring substituted with a chloro and trifluoromethyl group, a cyclohexyl ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide typically involves multiple steps:
Formation of the Quinoline Intermediate: The quinoline ring is synthesized by reacting 4,6-dichloro-2-(trifluoromethyl)quinoline with appropriate amines under inert atmosphere conditions.
Cyclohexyl Ring Formation: The cyclohexyl ring is introduced by reacting the quinoline intermediate with cyclohexylamine in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Benzamide Formation: The final step involves the coupling of the cyclohexyl-quinoline intermediate with 4-(methylamino)benzoic acid under suitable conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the quinoline ring.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide involves its interaction with specific molecular targets. The quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(trifluoromethyl)quinoline: A precursor in the synthesis of the target compound.
N-(4-((6-Chloro-2-(trifluoromethyl)quinolin-4-yl)amino)cyclohexyl)-3-(methylsulfonamido)benzamide: A structurally similar compound with a sulfonamide group.
Uniqueness
N-(4-{[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino}cyclohexyl)-4-(methylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the quinoline and benzamide moieties, along with the trifluoromethyl group, makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C24H24ClF3N4O |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
N-[4-[[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino]cyclohexyl]-4-(methylamino)benzamide |
InChI |
InChI=1S/C24H24ClF3N4O/c1-29-16-5-2-14(3-6-16)23(33)31-18-9-7-17(8-10-18)30-21-13-22(24(26,27)28)32-20-11-4-15(25)12-19(20)21/h2-6,11-13,17-18,29H,7-10H2,1H3,(H,30,32)(H,31,33) |
InChI Key |
VWDHWJTWYMJLPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)NC2CCC(CC2)NC3=CC(=NC4=C3C=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Ethylthio)ethyl]piperazine](/img/structure/B13531026.png)


![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)

![4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)




![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)
![1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13531072.png)

